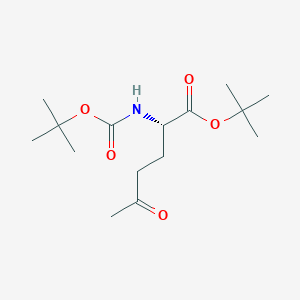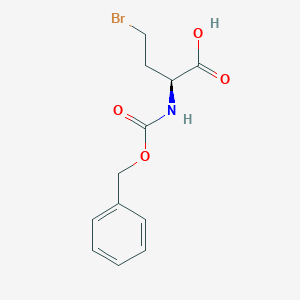
(S)-Cbz-2-amino-4-bromobutanoic acid (Cbz-Abu(Br)-OH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Cbz-2-amino-4-bromobutanoic acid (Cbz-Abu(Br)-OH) is an organic compound that is composed of a carboxylic acid, an amine, and a bromine atom. It is a chiral molecule and has been used in various scientific research applications, such as in the synthesis of peptides and proteins, in the development of drugs, and in the study of biochemical and physiological effects.
Scientific Research Applications
Cbz-Abu(Br)-OH has been used in various scientific research applications, such as in the synthesis of peptides and proteins, in the development of drugs, and in the study of biochemical and physiological effects. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Mechanism of Action
Cbz-Abu(Br)-OH is a chiral molecule and is able to interact with other molecules in a specific way. It is able to form hydrogen bonds with other molecules, and its chirality allows it to interact with specific molecules in a specific manner. This allows it to be used in various scientific research applications, such as in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Biochemical and Physiological Effects
Cbz-Abu(Br)-OH has been used in various studies to investigate the biochemical and physiological effects of the compound. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as the enzyme adenosine deaminase. It has also been shown to have an inhibitory effect on the activity of certain proteins, such as the protein kinase C.
Advantages and Limitations for Lab Experiments
Cbz-Abu(Br)-OH has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic and has low volatility. However, there are some limitations to its use in laboratory experiments. It is a chiral molecule, which can make it difficult to use in certain experiments, and it can be difficult to control the concentration of the compound in solution.
Future Directions
There are a number of potential future directions for the use of Cbz-Abu(Br)-OH in scientific research. It could be used to study the effects of chirality on enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. It could also be used to study the effects of the compound on other biochemical and physiological processes, such as the regulation of gene expression. In addition, it could be used in the development of new drugs and in the study of drug-receptor interactions. Finally, it could be used in the synthesis of peptides and proteins, as well as in the study of the interactions between peptides and proteins.
Synthesis Methods
Cbz-Abu(Br)-OH can be synthesized through a two-step process. The first step involves the reaction of 4-bromobutyric acid with ethyl chloroformate, which produces 4-bromo-2-chlorobutyric acid. The second step involves the reaction of 4-bromo-2-chlorobutyric acid with 2-aminoethanol, which yields Cbz-Abu(Br)-OH. This two-step process is relatively simple and can be performed in a laboratory setting.
properties
IUPAC Name |
(2S)-4-bromo-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVCTQWGTVFUIE-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCBr)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCBr)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-CbZ-2-amino-4-bromobutanoic acid (CbZ-Abu(Br)-OH) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


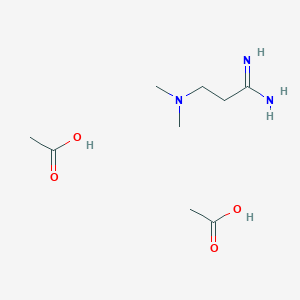
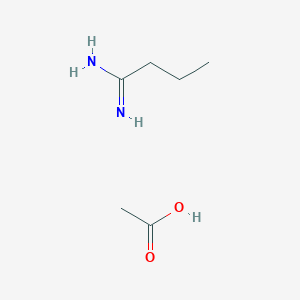


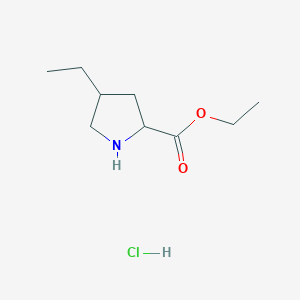
![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)
![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)

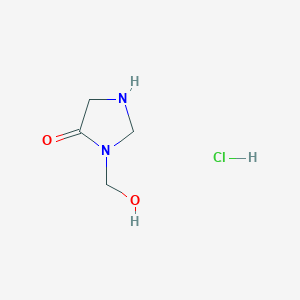
![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
